



Using AICAR to Unravel Metabolic Pathways in C. elegans

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Application Notes and Protocols for Researchers

Introduction

Acadesine (AICAR) is a cell-permeable analog of adenosine monophosphate (AMP) that potently activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. In the nematode Caenorhabditis elegans, the AMPK ortholog, AAK, plays a crucial role in metabolic regulation, stress resistance, and longevity.[1][2] AICAR treatment in C. elegans provides a powerful tool to pharmacologically activate AAK and investigate the downstream metabolic pathways. This document provides detailed application notes and experimental protocols for utilizing AICAR to study metabolic processes in C. elegans, including lipid metabolism, oxidative stress response, and lifespan regulation.

Activation of AAK by **AICAR** leads to a metabolic shift towards increased catabolism, including enhanced mitochondrial oxygen consumption and a decrease in fat storage.[1][2] These effects are largely dependent on the catalytic subunit AAK-2.[1][2] The downstream effects of AAK activation are mediated by transcription factors such as NHR-49 and the co-activator MDT-15, which regulate genes involved in fatty acid β -oxidation.[1][2]

Data Presentation

The following tables summarize quantitative data from studies using **AICAR** to modulate C. elegans metabolism.



Table 1: Effects of AICAR Treatment on Metabolic Parameters in Wild-Type (N2) C. elegans

Parameter	Treatment	Fold Change vs. Control	Key Findings	Reference
AAK Phosphorylation (Thr243)	1 mM AICAR (12h)	Increased	AICAR effectively activates AAK in a time- dependent manner.	[3]
Mitochondrial Oxygen Consumption	1 mM AICAR (12h)	~1.5-fold increase	AAK activation enhances oxidative metabolism.	[2][3]
Total Triglyceride Content	1 mM AICAR (12h)	~0.6-fold decrease	AICAR treatment leads to a reduction in fat storage.	[2][3]
Lactate Concentration	1 mM AICAR (12h)	~1.8-fold increase	Indicates an increase in glycolytic flux.	[2][3]
Lifespan	100 nM AICAR	Increased	AICAR can extend the lifespan of C. elegans, an effect dependent on AAK-2.	[4]

Table 2: Effect of AICAR on Fatty Acid Composition in Wild-Type (N2) C. elegans



Fatty Acid Group	Treatment (1 mM AICAR)	Change vs. Control	Implication	Reference
Saturated Fatty Acids (SFA)	Decreased	Altered fatty acid metabolism.	[5]	
Monounsaturate d Fatty Acids (MUFA)	Decreased	Shift in lipid composition.	[5]	_
Polyunsaturated Fatty Acids (PUFA)	Decreased	Reduced synthesis of PUFAs.	[5]	_

Experimental Protocols Protocol 1: AICAR Treatment of C. elegans

Materials:

- Nematode Growth Medium (NGM) agar plates
- E. coli OP50
- M9 buffer
- AICAR (Acadesine)
- Synchronized population of L4 larvae or young adult worms

Procedure:

- Preparation of AICAR Plates:
 - Prepare NGM agar and cool to 50-55°C.
 - Add AICAR to the molten NGM to a final concentration of 1 mM (or desired concentration).



- Pour the AICAR-containing NGM into petri plates and allow them to solidify.
- Seed the plates with E. coli OP50 and allow the bacterial lawn to grow overnight at room temperature.
- · Worm Synchronization:
 - Generate an age-synchronized population of worms by standard methods (e.g., bleaching).
 - Grow worms on standard NGM plates until they reach the L4 larval stage.
- AICAR Treatment:
 - Transfer synchronized L4 worms to the prepared AICAR plates.
 - Incubate the worms at 20°C for the desired duration of the experiment (e.g., 12-48 hours for metabolic assays, or for the entire lifespan for longevity studies).[3]
 - For lifespan assays, include 5-fluoro-2'-deoxyuridine (FUDR) in the plates to prevent progeny production.

Protocol 2: Lifespan Assay

Materials:

- AICAR-containing NGM plates seeded with OP50
- Control NGM plates seeded with OP50
- FUDR (5-fluoro-2'-deoxyuridine)
- Platinum wire worm pick
- Stereomicroscope

Procedure:

Prepare AICAR and control plates containing FUDR (final concentration ~50 μM).



- Transfer a synchronized population of L4 worms to the experimental plates (typically 20-30 worms per plate, with multiple replicates).
- Incubate plates at 20°C.
- Score the number of living and dead worms every 1-2 days. Worms are considered dead if they do not respond to gentle prodding with a platinum wire pick.
- Censor worms that crawl off the agar, have internal hatching ("bagging"), or die from desiccation on the wall of the plate.
- · Continue scoring until all worms have died.
- Plot survival curves and perform statistical analysis (e.g., Log-rank test).

Protocol 3: Quantification of Fat Storage (Oil Red O Staining)

Materials:

- M9 buffer
- Paraformaldehyde (4%)
- Oil Red O staining solution
- Microscopy slides and coverslips
- Imaging microscope

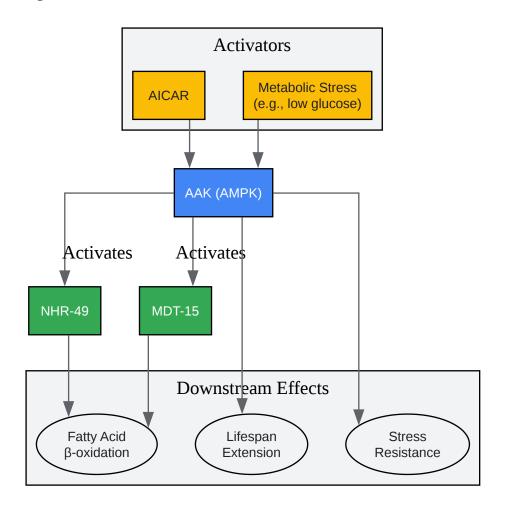
Procedure:

- Collect worms treated with AICAR and control worms in M9 buffer.
- · Wash the worms to remove bacteria.
- Fix the worms in 4% paraformaldehyde.



- Permeabilize the worms (e.g., with a freeze-thaw cycle).
- Stain with Oil Red O solution.
- · Wash to remove excess stain.
- Mount the worms on slides and visualize under a microscope.
- Quantify the staining intensity using image analysis software (e.g., ImageJ).

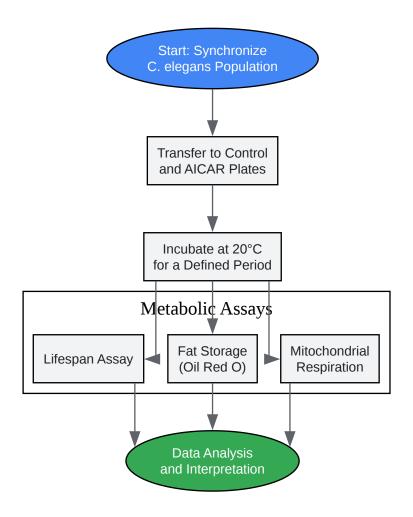
Mandatory Visualizations



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Caption: AICAR activates AAK (AMPK), leading to downstream metabolic effects.





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Caption: Workflow for studying metabolic effects of AICAR in C. elegans.

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